molecular formula C14H19ClFNO B1463987 2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide CAS No. 1311314-70-1

2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide

Cat. No.: B1463987
CAS No.: 1311314-70-1
M. Wt: 271.76 g/mol
InChI Key: MIDZNHGUTAXMPQ-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative, which means it contains the functional group -C(=O)NH2. It also has a fluorophenyl group attached to it, which is a phenyl ring (a variant of benzene) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, forming the acetamide group .


Chemical Reactions Analysis

As an acetamide derivative, this compound could potentially undergo various chemical reactions. For example, it might react with nucleophiles at the carbonyl carbon or undergo hydrolysis to form a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Potential Pesticide Applications

Research has characterized N-derivatives of chloro-dimethylphenoxyacetamide compounds, which are structurally similar to the compound , for their potential as pesticides. These derivatives have been studied using X-ray powder diffraction to understand their crystal structures, which is crucial for determining their stability and effectiveness as pesticides (E. Olszewska et al., 2011).

Anti-Inflammatory Activity

Compounds structurally related to 2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide have been synthesized and evaluated for their anti-inflammatory activity. A study synthesized various N-(chloro-fluorophenyl) acetamide derivatives and tested their anti-inflammatory properties, finding significant activity in some derivatives (K. Sunder et al., 2013).

Herbicide and Safener Metabolism Studies

Radiosynthesis studies involving chloroacetanilide herbicides and dichloroacetamide safeners have been conducted to understand their metabolism and mode of action. This research is crucial for developing more effective and environmentally safe agricultural chemicals (B. Latli et al., 1995).

Silylated Derivatives for Structural Analysis

Silylated derivatives of N-(hydroxyphenyl)acetamide have been synthesized and their structures analyzed using various spectroscopic and X-ray techniques. Such studies contribute to the understanding of molecular interactions and the design of functional materials (A. Y. Nikonov et al., 2016).

Inhibition of Fatty Acid Synthesis in Algae by Chloroacetamides

Chloroacetamide compounds, including those structurally related to this compound, have been studied for their ability to inhibit fatty acid synthesis in green algae. This research provides insights into the mode of action of herbicides and potential environmental impacts (H. Weisshaar & P. Böger).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some acetamide derivatives have biological activity and can act as inhibitors for certain enzymes .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClFNO/c1-14(2,3)8-12(17-13(18)9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZNHGUTAXMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CC=C(C=C1)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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